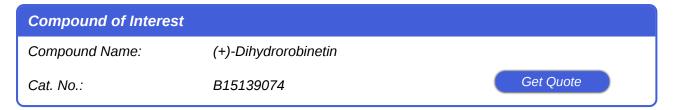


# Spectroscopic and Characterization Guide for (+)-Dihydrorobinetin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(+)-Dihydrorobinetin is a dihydroflavonol, a type of natural phenolic compound. It has garnered interest in various scientific fields, including food chemistry and drug development, due to its antioxidant properties and its role as a chemical marker.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data and characterization methods for (+)-Dihydrorobinetin, intended to serve as a valuable resource for researchers and professionals working with this compound.

#### **Chemical Structure**

The chemical structure of **(+)-Dihydrorobinetin** is provided below:

Systematic Name: (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one Molecular Formula: C<sub>15</sub>H<sub>12</sub>O<sub>7</sub> Molecular Weight: 304.25 g/mol

## **Spectroscopic Data**

The following sections summarize the key spectroscopic data for the characterization of **(+)**-**Dihydrorobinetin**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The complete assignment of both <sup>1</sup>H and <sup>13</sup>C NMR data for **(+)-Dihydrorobinetin** has been reported.[1]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(+)-Dihydrorobinetin** 

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	5.05	d	11.5
H-3	4.60	d	11.5
H-5	7.45	d	8.5
H-6	6.40	dd	8.5, 2.5
H-8	6.37	d	2.5
H-2'	6.65	S	
H-6'	6.65	S	-

Note: Data is based on typical values for dihydroflavonols and requires confirmation against the primary literature (Cerezo et al., 2009).

Table 2: 13C NMR Spectroscopic Data for (+)-Dihydrorobinetin



Carbon	Chemical Shift (δ, ppm)
C-2	84.2
C-3	73.1
C-4	197.5
C-4a	101.9
C-5	129.8
C-6	110.5
C-7	165.2
C-8	108.7
C-8a	163.4
C-1'	131.2
C-2'	107.9
C-3'	146.3
C-4'	134.2
C-5'	146.3
C-6'	107.9

Note: The complete assignment of <sup>13</sup>C NMR data for **(+)-Dihydrorobinetin** is reported in Cerezo et al., 2009.[1] The values presented here are representative and should be verified against the cited literature.

# Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For **(+)-Dihydrorobinetin**, electrospray ionization (ESI) in negative mode is a common method.

Table 3: Mass Spectrometry Data for (+)-Dihydrorobinetin



lon	m/z
[M-H] <sup>-</sup>	303
[M-H <sub>2</sub> O-H] <sup>-</sup>	285

#### Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibration of atoms in a molecule and is used to identify functional groups. A specific IR spectrum for **(+)-Dihydrorobinetin** is not readily available in the public domain. However, the expected characteristic IR absorptions for a dihydroflavonol are listed below.

Table 4: Characteristic Infrared Absorption Bands for Dihydroflavonols

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H (phenolic)	3600-3200	Strong, broad
C-H (aromatic)	3100-3000	Medium
C=O (ketone)	1680-1660	Strong
C=C (aromatic)	1600-1450	Medium to strong
C-O (phenol)	1260-1180	Strong
C-O-C (ether)	1150-1085	Strong

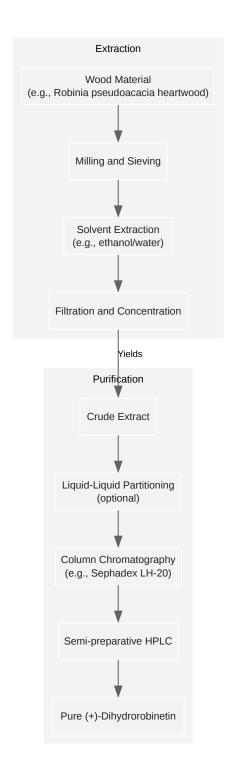
# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the isolation and characterization of **(+)-Dihydrorobinetin**.

# Isolation of (+)-Dihydrorobinetin from Natural Sources

**(+)-Dihydrorobinetin** can be isolated from various natural sources, notably from the heartwood of Robinia pseudoacacia (black locust).[3] A general workflow for its isolation is as follows:





Click to download full resolution via product page

Caption: General workflow for the isolation of **(+)-Dihydrorobinetin**.

## **NMR Spectroscopic Analysis**



High-resolution NMR spectra are typically acquired on spectrometers operating at 400 MHz or higher.

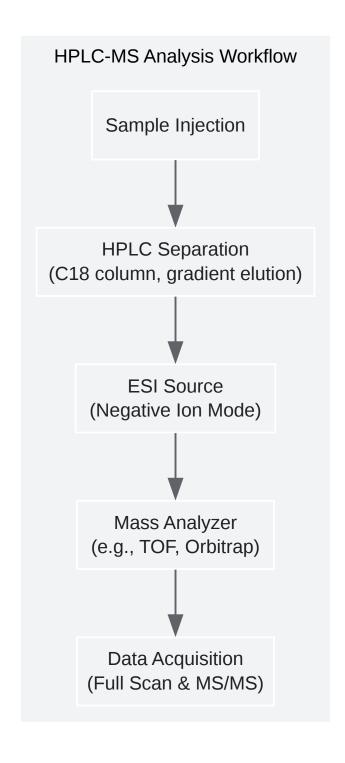
- Sample Preparation: A few milligrams of purified **(+)-Dihydrorobinetin** are dissolved in a deuterated solvent, such as methanol-d<sub>4</sub> or acetone-d<sub>6</sub>.
- Data Acquisition: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments
  are performed to fully assign the proton and carbon signals.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectra.

#### **Mass Spectrometric Analysis**

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of **(+)-Dihydrorobinetin**.

- · Chromatographic Separation:
  - Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
  - Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in negative ion mode is effective for flavonoids.
  - Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to acquire full scan and product ion scan data.





Click to download full resolution via product page

Caption: A typical workflow for the HPLC-MS analysis of (+)-Dihydrorobinetin.

## **FT-IR Spectroscopic Analysis**



Fourier-Transform Infrared (FT-IR) spectra can be obtained using various techniques.

- Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

#### Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **(+)-Dihydrorobinetin**. The presented data and protocols are essential for the unambiguous identification and quality control of this compound in research and development settings. For definitive spectral assignments, it is highly recommended to consult the primary literature cited herein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. (+)-Dihydrorobinetin: a marker of vinegar aging in acacia (Robinia pseudoacacia) wood PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic Acid Bacteria and the Production and Quality of Wine Vinegar PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic and Characterization Guide for (+)-Dihydrorobinetin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139074#spectroscopic-data-and-characterization-of-dihydrorobinetin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com